2-(2-(Piperidyl)ethoxy)ethanol 2-(2-(Piperidyl)ethoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 71872-99-6
VCID: VC16975069
InChI: InChI=1S/C9H19NO2/c11-6-8-12-7-4-9-3-1-2-5-10-9/h9-11H,1-8H2
SMILES:
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

2-(2-(Piperidyl)ethoxy)ethanol

CAS No.: 71872-99-6

Cat. No.: VC16975069

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Piperidyl)ethoxy)ethanol - 71872-99-6

Specification

CAS No. 71872-99-6
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name 2-(2-piperidin-2-ylethoxy)ethanol
Standard InChI InChI=1S/C9H19NO2/c11-6-8-12-7-4-9-3-1-2-5-10-9/h9-11H,1-8H2
Standard InChI Key YWMFEOJKXJUBPV-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)CCOCCO

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 2-[2-(piperidin-1-yl)ethoxy]ethanol under IUPAC nomenclature, reflecting its ethoxyethanol backbone substituted with a piperidine group at the second carbon . Alternative designations include 2-(2-(Piperidyl)ethoxy)ethanol and Ethanol, 2-[2-(1-piperidinyl)ethoxy]-, with the CAS registry number 71872-99-6 serving as a primary identifier .

Molecular Structure and Stereochemistry

The molecule comprises a nine-carbon chain featuring a piperidine ring (a six-membered heterocycle with one nitrogen atom) linked via an ethoxyethoxy spacer to a terminal ethanol group. The SMILES notation C1CN(CCN1)CCOCCO delineates this connectivity, while the InChIKey GYCLKODXTAIUAY-UHFFFAOYSA-N provides a unique stereochemical descriptor . X-ray crystallography data are unavailable, but computational models predict a flexible conformation due to the ether linkages, enabling interactions with polar and nonpolar environments.

Table 1: Key Identifiers of 2-(2-(Piperidyl)ethoxy)ethanol

PropertyValueSource
CAS Number71872-99-6
Molecular FormulaC9H19NO2\text{C}_9\text{H}_{19}\text{NO}_2
Molecular Weight173.253 g/mol
IUPAC Name2-[2-(piperidin-1-yl)ethoxy]ethanol
SMILESC1CN(CCN1)CCOCCO
InChIKeyGYCLKODXTAIUAY-UHFFFAOYSA-N

Physicochemical Properties

Thermodynamic Parameters

The compound’s density is 1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3, typical for glycol ethers, while its boiling point (268.1 \pm 15.0 \, ^\circ\text{C}) suggests moderate thermal stability . The flash point of 115.9 \pm 20.4 \, ^\circ\text{C} classifies it as combustible, necessitating precautions against open flames during handling .

Solubility and Partitioning

With a calculated logP of 0.35, the compound exhibits balanced lipophilicity and hydrophilicity, likely soluble in both aqueous and organic media . This biphasic solubility profile aligns with its potential role as a co-solvent in formulations requiring miscibility of polar and nonpolar components.

Volatility and Reactivity

The vapor pressure at 25 \, ^\circ\text{C} is negligible (0.0±1.2mmHg)(0.0 \pm 1.2 \, \text{mmHg}), indicating low volatility under standard conditions . Reactivity is dominated by the ethanol and ether functional groups, with potential for oxidation at the hydroxyl group and nucleophilic substitution at the piperidine nitrogen.

Table 2: Physicochemical Properties of 2-(2-(Piperidyl)ethoxy)ethanol

PropertyValueMethod/Source
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3Predicted
Boiling Point268.1 \pm 15.0 \, ^\circ\text{C}Estimated
Flash Point115.9 \pm 20.4 \, ^\circ\text{C}Closed cup
logP0.35Computed
Vapor Pressure0.0±1.2mmHg0.0 \pm 1.2 \, \text{mmHg}At 25 \, ^\circ\text{C}

Synthesis and Manufacturing

Purification and Quality Control

Post-synthesis purification likely employs fractional distillation or column chromatography to isolate the target compound from byproducts. Analytical techniques such as GC-MS or 1H NMR^1\text{H NMR} would verify purity, though specific chromatographic retention times or spectral data are unreported in accessible sources.

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